molecular formula C13H10N2O3 B1398493 6-(4-Formylphenoxy)pyridine-3-carboxamide CAS No. 676494-70-5

6-(4-Formylphenoxy)pyridine-3-carboxamide

Cat. No. B1398493
M. Wt: 242.23 g/mol
InChI Key: WMRYYTSBKKACAN-UHFFFAOYSA-N
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Description

“6-(4-Formylphenoxy)pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H10N2O3 . It’s a derivative of pyridinecarboxamide , which is a class of compounds containing a pyridine ring bearing a carboxamide group .

Scientific Research Applications

Synthesis and Chemical Reactions

6-(4-Formylphenoxy)pyridine-3-carboxamide is involved in various synthesis and functionalization reactions in chemical research. For example, it has been used in the synthesis of novel pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. These syntheses often involve reactions with a variety of reagents, leading to a range of structurally diverse compounds (Abdel-rahman et al., 2003). Additionally, synthesis methods involving 6-formyl-pyridine-2-carboxylate derivatives have been explored for their potential in inhibiting telomerase activity, which has implications in cancer research (Jew et al., 2003).

Pharmacological Research

In pharmacological research, derivatives of pyridine-3-carboxamide, like 6-(4-Formylphenoxy)pyridine-3-carboxamide, have been investigated for various therapeutic applications. For instance, a study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors, which are relevant in cancer therapy (Schroeder et al., 2009).

Computational Chemistry and QSAR Studies

Quantitative structure-activity relationship (QSAR) modeling is another area where this compound finds application. For example, QSAR studies on a series of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide compounds, structurally related to 6-(4-Formylphenoxy)pyridine-3-carboxamide, have been conducted to predict their activities against Mycobacterium tuberculosis. This research aids in the design and development of potent drug candidates (Abdullahi et al., 2020).

Molecular Docking and Biological Activity

Molecular docking studies of derivatives of 6-(4-Formylphenoxy)pyridine-3-carboxamide have been performed to understand their interactions with biological targets. For instance, molecular docking analyses of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids revealed their potential antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).

Novel Synthetic Approaches

The compound has also been the focus of novel synthetic approaches in heterocyclic chemistry. Studies have explored new methods for synthesizing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides, showcasing the versatility of pyridine-3-carboxamide derivatives in synthesizing complex heterocyclic structures (El-Meligie et al., 2020).

properties

IUPAC Name

6-(4-formylphenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRYYTSBKKACAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718737
Record name 6-(4-Formylphenoxy)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Formylphenoxy)pyridine-3-carboxamide

CAS RN

676494-70-5
Record name 6-(4-Formylphenoxy)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 6-chloronicotinamide (4.53 g, 28.9 mmol), 4-hydroxybenzaldehyde (3.5 g, 28.9 mmol), potassium carbonate (6 g, 43.4 mmol), and dimethylformamide (200 mL). Heat the reaction mixture to 130° C. under nitrogen, and stir for 18 h. Dilute the reaction mixture with 200 mL of water, extract with diethyl ether (4×100 mL) and dichloroethane (2×100 mL). Combine the organics, and dry over magnesium sulfate. Filter, and concentrate in vacuo. Adsorb the residue on silica, and purify by Biotage Flash 40L (elute with 50:50 hexanes/ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid (3.2 g, 46%): 1H NMR (DMSO-d6): 10.0 (s, 1H), 8.59 (d, 1H), 8.26-8.22 (dd, 1H), 7.98-7.95 (m, 2H), 7.10-7.07 (d, 1H), 6.15-5.65 (br m, 2H).
Quantity
4.53 g
Type
reactant
Reaction Step One
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3.5 g
Type
reactant
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6 g
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reactant
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200 mL
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
46%

Synthesis routes and methods II

Procedure details

Combine 6-(4-Formyl-phenoxy)-nicotinonitrile (3.02 g, 13.5 mmol), powdered K2CO3 (0.93 g, 6.7 mmol), and DMSO (100 mL) in a RB flask and add H2O2, 30% wt. Aq (4.05 mL, 13.5 mmol) by dropwise addition at 0° C. Stir the reaction mixture for 3 hours allowing it to come to room temperature then quench the reaction slowly at 0° C. with water. Extract the product out of the water layer with ethyl acetate several times and then wash with brine. Dry over Na2SO4 and concentrate under reduced pressure to give 2.78 g (95% yield) of the title compound: 1H NMR (500 MHz, DMSO); 7.2 (1H, d), 7.3-7.4 (2H, m), 7.5 (1H, br s), 7.9-8.0 (2H, m), 8.1 (1H, br s), 8.3 (1H, d), 8.7 (1H, s), 10.0 (1H, s); MS m/z 243 (M+1).
Quantity
3.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

Combine 4-hydroxy benzaldehyde (7.201 g, 59.0 mmol), 6-chloronicotinamide (9.605 g, 57.5 mmol), and potassium carbonate (19.86 g, 143.7 mmol) in dimethylacetamide (190 mL). Stir and heat at 130° C. After 18 h, cool to ambient temperature and dilute with water (600 mL). Extract aqueous layer with ethyl acetate (3×500 mL). Wash combined ethyl acetate extracts with water (1×) and brine (1×), successively, dry over anhydrous magnesium sulfate, filter, and concentrate. Purification by silica gel chromatography (1:1 ethyl acetate:hexanes→ethyl acetate) to provide 6.852 g (49%, 90% pure) of the title compound as a white solid: mass spectrum (electrospray): m/z=243.0 (M+1); 1H NMR (methanol-d4): 9.97 (s, 1H), 8.70 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4, 8.8 Hz), 8.06-8.02 (m, 2H), 7.42-7.37 (m, 2H), 7.19 (d, 1H, J=9.3 Hz).
Quantity
7.201 g
Type
reactant
Reaction Step One
Quantity
9.605 g
Type
reactant
Reaction Step Two
Quantity
19.86 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. On the basis of receptor binding assays in Chinese hamster …
Number of citations: 74 pubs.acs.org

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